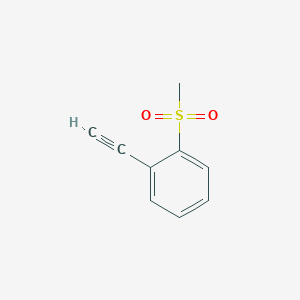

1-Ethynyl-2-(methylsulfonyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGPXZHQPZJXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Ethynyl 2 Methylsulfonyl Benzene

Strategies for the Construction of the Ethynyl (B1212043) Moiety

The introduction of the ethynyl group onto the 2-(methylsulfonyl)benzene scaffold is most effectively achieved through cross-coupling strategies. These methods offer a direct and versatile approach to forming the C(sp²)-C(sp) bond, which is the key structural feature of the target compound.

Palladium-Catalyzed Cross-Coupling Reactions

Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions stand out as the most prominent and widely applied strategy for the synthesis of arylalkynes, including 1-Ethynyl-2-(methylsulfonyl)benzene. organic-chemistry.org These reactions are prized for their high efficiency, functional group tolerance, and the mild conditions under which they can often be performed. wikipedia.org

The Sonogashira reaction is a cornerstone in the synthesis of arylalkynes. libretexts.org This reaction facilitates the coupling of a terminal alkyne with an aryl halide, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net For the synthesis of this compound, the reaction would commence with a halogenated precursor, such as 1-bromo-2-(methylsulfonyl)benzene or 1-iodo-2-(methylsulfonyl)benzene, which is then coupled with a suitable acetylene (B1199291) source.

The efficacy of the Sonogashira coupling is highly dependent on the chosen catalytic system. Typically, two catalysts are required: a zerovalent palladium complex and a copper(I) salt. wikipedia.org Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a common and effective palladium precatalyst. In the reaction mixture, the Pd(II) species is reduced in situ to the active Pd(0) catalyst by amines, phosphine (B1218219) ligands, or other reactants. wikipedia.org

The copper(I) salt, most commonly copper(I) iodide (CuI), acts as a co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. wikipedia.org This species is more reactive towards the palladium complex than the alkyne itself, thereby increasing the reaction rate and allowing the coupling to proceed under milder conditions, often at room temperature. wikipedia.orglibretexts.org However, the presence of copper can sometimes lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling), necessitating that the reaction be carried out in an inert atmosphere. wikipedia.org

Optimization studies on related substrates, such as 2,4'-bis(hydroxy)diphenyl sulfone bis(triflate), have demonstrated the importance of carefully selecting catalyst concentrations. For instance, successful Sonogashira couplings have been achieved using 2.5 mol% of [Pd(PPh₃)₂Cl₂] and 10 mol% of CuI. nih.gov In other systems involving aryl bromides, low loadings of palladium acetylacetonate (B107027) (Pd(acac)₂) have been used effectively in conjunction with CuI. organic-chemistry.org

| Aryl Substrate Type | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Diaryl Sulfone Bis(triflate) | [Pd(PPh₃)₂Cl₂] (2.5) | CuI (10) | Et₃N | DMF | 60 | 85-92 | nih.gov |

| Aryl Bromide | Pd(acac)₂ (0.001) | CuI (0.002) | K₃PO₄ | DMSO | 125 | Good | organic-chemistry.org |

| Aryl Iodide | Pd(PPh₃)₂Cl₂ (10) | CuI (20) | Et₂NH | DMF | RT | N/A | researchgate.net |

The ligands coordinated to the palladium center play a critical role in its stability and catalytic activity. libretexts.org In the classic Sonogashira catalyst, PdCl₂(PPh₃)₂, triphenylphosphine (B44618) (PPh₃) serves as the ligand. However, the field has evolved to include a wide variety of ligands designed to enhance catalyst performance. organic-chemistry.orglibretexts.org

Modifications to the ligand can influence the reaction in several ways:

Electron-rich ligands can increase the rate of the oxidative addition step, a key part of the catalytic cycle. libretexts.org

Sterically bulky ligands can promote the dissociation of the ligand from the palladium complex, which can accelerate the reaction. libretexts.org

Bidentate ligands , such as dppe (1,2-bis(diphenylphosphino)ethane) and dppf (1,1'-bis(diphenylphosphino)ferrocene), have also been used, although Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ remain the most common choices. libretexts.org

More recent developments have introduced non-phosphine ligands. For example, hydrazone ligands have been shown to be effective in the Sonogashira coupling of aryl bromides, offering air-stable alternatives to traditional phosphine-based systems. organic-chemistry.org Similarly, N-Heterocyclic Carbene (NHC) palladium complexes and β-oxoiminatophosphane complexes have been developed as highly efficient catalysts, capable of facilitating the reaction under mild, copper-free conditions with very low catalyst loadings. libretexts.orgorganic-chemistry.org

The choice of solvent is a critical parameter that can significantly influence the rate, yield, and selectivity of the Sonogashira reaction. lucp.net The solvent must be basic enough to neutralize the hydrogen halide byproduct formed during the coupling, or a base must be added. wikipedia.org For this reason, amines like triethylamine (B128534) or diethylamine (B46881) are often used as both the base and the solvent. wikipedia.orgresearchgate.net

Polar aprotic solvents are frequently employed due to their ability to dissolve the various organic and inorganic components of the reaction mixture. lucp.net

N,N-Dimethylformamide (DMF) is a classic and widely used solvent for Sonogashira couplings. Its high boiling point (153 °C) and polar nature can enhance reaction rates and it effectively solvates reactants and catalysts. lucp.net It has been used successfully in the coupling of sulfone-containing substrates. nih.gov

Dimethyl sulfoxide (B87167) (DMSO) is another polar aprotic solvent that has proven effective, particularly in reactions with hydrazone ligands where it was the preferred solvent. organic-chemistry.orglucp.net

Toluene , a non-polar solvent, has also been shown to be effective and can sometimes provide better yields than polar solvents like DMF, potentially by avoiding the displacement of essential ligands from the palladium complex. lucp.net

Green Solvents have also been investigated as alternatives to more toxic options like DMF. Solvents such as N-hydroxyethylpyrrolidone (HEP) have been shown to be effective for HCS (Heck-Cassar-Sonogashira) reactions. nih.gov

| Reaction System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd₂(dba)₃/AsPh₃ catalyzed coupling of β-bromoporphyrin | Toluene | 70 | lucp.net |

| DMF | 20 | ||

| Pd-Au dual catalytic coupling of aryl halides | DMF/DMA | 96 | lucp.net |

| Toluene | 33 |

An alternative and often advantageous strategy for introducing a terminal ethynyl group involves a two-step process. First, the halogenated precursor, 1-bromo-2-(methylsulfonyl)benzene, is coupled with a protected alkyne, most commonly (trimethylsilyl)acetylene (TMSA). harvard.edu TMSA is a liquid and is easier to handle than gaseous acetylene, and the bulky trimethylsilyl (B98337) (TMS) group prevents unwanted side reactions at the terminal position. wikipedia.org

The Sonogashira coupling proceeds as previously described, yielding 1-((trimethylsilyl)ethynyl)-2-(methylsulfonyl)benzene. The second step is the cleavage of the C-Si bond to deprotect the alkyne and generate the final product, this compound. harvard.edu

Several reagents can be used for this protiodesilylation step, and the choice depends on the other functional groups present in the molecule. organic-chemistry.org

Fluoride-based reagents , such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), are very common for removing silyl (B83357) protecting groups. researchgate.net However, purification can sometimes be complicated by ionic byproducts. researchgate.net

Bases , such as potassium carbonate (K₂CO₃) in methanol (B129727) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can effectively cleave the TMS group under mild conditions. organic-chemistry.orgresearchgate.net

Silver (I) salts , like silver nitrate (B79036) (AgNO₃) or silver fluoride (AgF), can catalytically promote the desilylation. organic-chemistry.orgresearchgate.netjmcs.org.mx This method is particularly useful as it is often chemoselective and proceeds under mild conditions. researchgate.net

In-situ desilylation protocols have also been developed. In these one-pot procedures, an agent like cesium fluoride (CsF) is added to the Sonogashira reaction mixture. It first facilitates the deprotection of the TMS-alkyne, and the resulting terminal alkyne then couples with the aryl halide in the same pot. researchgate.net This approach avoids the need to handle potentially volatile terminal alkynes. researchgate.net

This two-step sequence is a powerful method for the synthesis of this compound, offering practical advantages and high yields. harvard.edu

Sonogashira Coupling from Halogenated Precursors

Alternative Ethynylation Protocols

While the Sonogashira coupling is a widely recognized method for forming carbon-carbon bonds between terminal alkynes and aryl halides, several alternative protocols have been developed to introduce an ethynyl group, particularly under transition-metal-free conditions. wikipedia.orgnih.gov These methods can be advantageous in synthesizing complex molecules where transition metal catalysts might be problematic. beilstein-journals.org

One significant alternative involves the use of benzyne (B1209423) intermediates. nih.gov This approach is suitable for the alkynylation of aryl chlorides. Two distinct sets of conditions have been established for this transformation:

The use of tetramethylpiperidyl-lithium (TMPLi) as a base in a pentane/tetrahydrofuran (THF) solvent mixture at room temperature.

The use of a metal alkoxide base in dioxane at elevated temperatures.

These methods exhibit reasonable tolerance to various functional groups, including fluoro, trifluoromethyl, silyl, cyano, and alcohol moieties. nih.gov

Another strategy for metal-free ethynylation involves photo-induced reactions. For instance, a metal-free, visible-light-induced hydroarylation of alkenes with aryl halides has been reported, which proceeds via a radical mechanism. beilstein-journals.org While not a direct ethynylation, such radical-based approaches highlight the potential for developing novel metal-free C-C bond-forming reactions that could be adapted for alkynylation.

Furthermore, the direct coupling of aryl halides with arylstannanes can be achieved without a transition metal catalyst, proceeding through an electron-catalyzed substitution reaction. researchgate.net Although this method is demonstrated for aryl-aryl coupling, the underlying principle of electron-catalyzed activation of aryl halides could potentially be extended to alkynylation reactions.

Synthesis of the Methylsulfonyl Moiety

The introduction of the methylsulfonyl group is a critical step in the synthesis of this compound. This can be accomplished either by the oxidation of a pre-existing methylsulfanyl (thioether) group or by the direct introduction of the methylsulfonyl moiety onto the aromatic ring.

A common and reliable method for synthesizing aryl sulfones is the oxidation of the corresponding aryl thioethers. acsgcipr.orgorgsyn.orgresearchgate.net In this context, 1-ethynyl-2-(methylsulfanyl)benzene (B1330635) serves as a key precursor. chemspider.comnih.gov The primary challenge in this transformation is to selectively oxidize the thioether to the sulfone without affecting the reactive ethynyl group.

Achieving regioselectivity in the oxidation of 1-ethynyl-2-(methylsulfanyl)benzene is crucial to prevent unwanted side reactions, such as the oxidation of the alkyne. The thioether group is generally more susceptible to oxidation than the ethynyl group, which allows for a high degree of chemoselectivity with the appropriate choice of oxidant and reaction conditions. reddit.com

The use of titanium-containing zeolites, such as TS-1, as catalysts with hydrogen peroxide as the oxidant has been shown to be effective for the selective oxidation of thioethers. rsc.org In some cases, the oxidation of the thioether to the sulfoxide occurs readily as a non-catalyzed reaction, while the subsequent oxidation of the sulfoxide to the sulfone is catalyzed. rsc.org The non-catalyzed reaction can often be suppressed by the addition of a base that is too large to enter the catalyst's pores, thereby enhancing the selectivity of the catalyzed reaction. rsc.org

A variety of oxidizing agents can be employed for the conversion of thioethers to sulfones. google.com The choice of reagent and conditions is critical for achieving high yields and selectivity. Historically, high-valent metal reagents were used, but these have been largely replaced by more environmentally benign oxidants. acsgcipr.org

Hydrogen peroxide (H₂O₂) is a favored "green" oxidant due to its availability, low cost, and the formation of water as the only byproduct. researchgate.net Its effectiveness can be enhanced by using various catalysts. For example, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones with 30% hydrogen peroxide. organic-chemistry.org Other metal compounds can also serve as catalysts in ketone solvents. google.com

Other common oxidizing agents include:

meta-Chloroperoxybenzoic acid (m-CPBA)

Potassium permanganate (B83412) (KMnO₄)

Oxone (potassium peroxymonosulfate)

Sodium perborate (B1237305)

Iodine pentoxide (I₂O₅) organic-chemistry.org

The reaction conditions, such as temperature, solvent, and stoichiometry of the oxidant, must be carefully controlled to favor the formation of the sulfone over the sulfoxide and to prevent over-oxidation or side reactions. acsgcipr.orgresearchgate.net

Table 1: Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Catalyst/Conditions | Substrate Scope | Reference(s) |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Sulfides | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | Sulfides (to sulfoxides) | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Metal compounds in ketone solvent | Aromatic and aliphatic sulfides | google.com |

| Hydrogen Peroxide (H₂O₂) | TS-1 Zeolite | Thioethers | rsc.orgresearchgate.net |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Typically no catalyst needed | General sulfides | organic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic anhydride (B1165640) in ethyl acetate | Substituted sulfides | organic-chemistry.org |

| 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent) | Phase-transfer catalysis | Thiolates (to sulfinates, then alkylated to sulfones) | organic-chemistry.org |

Direct methylsulfonylation offers a more convergent route to this compound by forming the C-SO₂ bond directly on the aromatic ring that already bears the ethynyl group.

A notable method for direct methylsulfonylation involves the generation of the methyl sulfonyl radical (•SO₂CH₃) from an inexpensive and readily available source like dimethyl sulfoxide (DMSO). rsc.orgnih.gov This approach avoids the need to handle sulfonyl chlorides or other traditional sulfonylating agents.

An efficient method for the direct methylsulfonylation of alkynes utilizes a system composed of DMSO, dioxygen (O₂), and a catalytic amount of a copper(I) salt. rsc.org In this process, the methyl sulfonyl radical is generated in situ. The reaction is believed to proceed through the formation of this radical species, which then adds to the alkyne. Isotopic labeling studies have been conducted to elucidate the reaction mechanism. rsc.org This method provides a pathway to (E)-vinyl methyl sulfones from alkynes, suggesting that with an aryl alkyne substrate, subsequent transformations might be necessary to achieve the desired aromatic sulfone. Further research in this area could lead to a direct C-H methylsulfonylation of aromatic rings.

Direct Methylsulfonylation Approaches

Copper-Catalyzed Methylsulfonylation of Alkynes

While direct copper-catalyzed methylsulfonylation of terminal alkynes to furnish aryl ethynyl sulfones is a conceptually appealing transformation, literature precedents for the direct synthesis of this compound via this method are scarce. The more established and reliable approach involves the initial synthesis of a methylsulfonyl-substituted benzene (B151609) ring followed by the introduction of the alkyne moiety.

Multi-Step Synthetic Route Efficiency and Yield Optimization

The synthesis of this compound is most effectively carried out via a two-step sequence: the synthesis of a 2-halophenyl methyl sulfone precursor, followed by a Sonogashira coupling reaction. The efficiency of this multi-step process is highly dependent on the optimization of each individual step, including the choice of reactants, catalysts, reaction conditions, and purification methods.

A common precursor for this synthesis is 2-bromophenyl methyl sulfone. This intermediate can be prepared from 2-chlorophenylmethyl sulfone. organic-chemistry.org The subsequent and crucial step is the Sonogashira coupling of 2-bromophenyl methyl sulfone with a protected alkyne, such as ethynyltrimethylsilane (TMSA). organic-chemistry.orgwikipedia.org The use of a protecting group like trimethylsilyl (TMS) is advantageous as it prevents the unwanted homocoupling of the terminal alkyne and allows for more controlled reactions. wikipedia.org

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

Table 1: Key Steps and Reagents in the Synthesis of this compound

| Step | Reaction | Key Reagents and Catalysts |

| 1 | Synthesis of Precursor | 2-Chlorophenylmethyl sulfone, Brominating agent |

| 2 | Sonogashira Coupling | 2-Bromophenyl methyl sulfone, Ethynyltrimethylsilane (TMSA), Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI), Base (e.g., triethylamine) |

| 3 | Deprotection | 2-((Trimethylsilyl)ethynyl)phenyl methyl sulfone, Fluoride source (e.g., TBAF) or base (e.g., K₂CO₃/MeOH) |

Optimization of the Sonogashira coupling is critical for achieving a high yield of the desired product. Factors that can be fine-tuned include the choice of palladium catalyst and ligand, the copper source, the base, the solvent, and the reaction temperature. For electron-deficient and sterically hindered aryl bromides, such as 2-bromophenyl methyl sulfone, careful selection of these parameters is necessary to ensure efficient coupling.

Following the coupling reaction, the trimethylsilyl protecting group must be removed to yield the final product, this compound. This deprotection is typically achieved under mild conditions, for example, by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or with a base such as potassium carbonate in methanol. wikipedia.orggelest.com

Chemical Transformations and Reactivity Profiles of 1 Ethynyl 2 Methylsulfonyl Benzene

Cyclization Reactions

Electrophilic Cyclization Reactions

Electrophilic cyclization reactions of 1-ethynyl-2-(methylsulfonyl)benzene and its precursors are a cornerstone for the synthesis of benzo[b]thiophene derivatives. These reactions are initiated by an electrophile that activates the alkyne, making it susceptible to intramolecular attack by a nucleophile.

A robust and widely utilized method for synthesizing sulfonyl-substituted benzo[b]thiophenes involves an iodine-mediated electrophilic cyclization. nih.gov While direct cyclization of this compound can be challenging, a highly effective two-step strategy is commonly employed. This process begins with the iodine-mediated cyclization of a precursor molecule, typically an o-alkynyl thioether.

The key transformation involves the reaction of an o-alkynyl thioanisole (B89551) with molecular iodine (I₂). The iodine acts as an electrophile, activating the alkyne and facilitating a 5-exo-dig cyclization. This intramolecular reaction results in the formation of a 3-iodobenzo[b]thiophene (B1338381) derivative with a methyl sulfide (B99878) group. This initial cyclization is typically rapid, often completing within minutes at room temperature in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov

Following the successful cyclization, the resulting methyl sulfide-substituted 3-iodobenzo[b]thiophene is subjected to oxidation. Reagents such as potassium permanganate (B83412) (KMnO₄) supported on manganese dioxide (MnO₂) are effective for this transformation, converting the methyl sulfide group into the corresponding methyl sulfone (1,1-dioxide). nih.gov This two-step sequence provides efficient access to 3-iodobenzo[b]thiophene-1,1-dioxides, which are valuable intermediates for further functionalization via palladium-catalyzed cross-coupling reactions. nih.gov

Table 1: Iodine-Mediated Cyclization of Substituted o-Alkynyl Thioethers and Subsequent Oxidation

| Entry | R-Group on Alkyne | Cyclization Product | Cyclization Yield (%) | Oxidation Product | Oxidation Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl | 3-Iodo-2-phenylbenzo[b]thiophene | 95 | 3-Iodo-2-phenylbenzo[b]thiophene-1,1-dioxide | 98 |

| 2 | 4-Methoxyphenyl | 3-Iodo-2-(4-methoxyphenyl)benzo[b]thiophene | 96 | 3-Iodo-2-(4-methoxyphenyl)benzo[b]thiophene-1,1-dioxide | 96 |

| 3 | 4-Chlorophenyl | 3-Iodo-2-(4-chlorophenyl)benzo[b]thiophene | 94 | 3-Iodo-2-(4-chlorophenyl)benzo[b]thiophene-1,1-dioxide | 97 |

| 4 | Thiophen-2-yl | 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene | 92 | 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene-1,1-dioxide | 95 |

Data synthesized from findings on related substrates. nih.gov

The intramolecular capture of the activated alkyne by a carbon-based nucleophile represents another important class of cyclization. In the context of this compound, the aromatic ring itself can act as a nucleophile in a Friedel-Crafts-type reaction under strongly acidic conditions. masterorganicchemistry.comwikipedia.org This type of reaction, known as intramolecular Friedel-Crafts alkylation, is a classic method for forming polycyclic compounds. masterorganicchemistry.comwikipedia.orgbeilstein-journals.org

For this to occur, the alkyne must be activated by a potent Lewis acid or Brønsted acid. The electron-withdrawing nature of the methylsulfonyl group deactivates the attached benzene (B151609) ring towards electrophilic substitution, making this transformation challenging. However, under forcing conditions, it is conceivable that the activated alkyne could be attacked by the ortho-position of an adjacent aromatic ring if one were present in a suitable position, leading to a fused ring system. The success of such cyclizations often depends on the ring size being formed, with 5- and 6-membered rings being the most favorable. masterorganicchemistry.comlibretexts.org While documented examples specific to this compound are not prominent, the general principle remains a key reactivity profile for aromatic alkynes. nih.gov

Transition Metal-Catalyzed Cyclizations

Transition metal catalysts, particularly those based on gold and palladium, have emerged as powerful tools for orchestrating the cyclization of alkynes, offering unique reaction pathways and access to complex molecular architectures under mild conditions.

Homogeneous gold catalysts are exceptionally effective at activating alkyne moieties towards nucleophilic attack. usf.edu Gold(I) and Gold(III) complexes can catalyze the cycloisomerization of o-alkynylphenyl derivatives to form a variety of carbo- and heterocyclic systems. beilstein-journals.orgrsc.org In these reactions, the gold catalyst coordinates to the alkyne, increasing its electrophilicity and facilitating intramolecular attack by a tethered nucleophile.

For a substrate like this compound, the sulfonyl oxygen could potentially act as an intramolecular nucleophile. Gold-catalyzed 6-endo-dig cyclization of related 2-alkynylaryl ethers is a known process that leads to the formation of substituted benzofurans. rsc.org A similar pathway involving the sulfonyl group could theoretically lead to the formation of a six-membered sultone ring. The reaction's outcome is highly dependent on the specific gold catalyst, ligands, and reaction conditions employed. nih.govresearchgate.net These factors can influence the reaction pathway, potentially leading to different cyclic products through various cascade reactions. usf.edunih.gov

Table 2: Examples of Gold-Catalyzed Cycloisomerization of Related Alkynes

| Substrate Type | Catalyst System | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| 1,6-Diyne esters | Chiral Gold(I) Complex | External Nitrosobenzene | 1,2-Oxazine | usf.edu |

| 2-Alkynylaryl ethers | Digold(I)-NHC Complex | Ether Oxygen | Benzofuran (B130515) | rsc.org |

| Diazo-alkyne | Gold(I) | Internal Diazo Group | Polycarbocycle via Gold-Carbene | nih.gov |

| 1-(1-Alkynyl)cyclopropyl ketones | IPrAuNTf₂ | Carbonyl Oxygen | Polycyclic Furan | beilstein-journals.org |

Data showcases the versatility of gold catalysis on various alkyne substrates.

Palladium catalysis offers a versatile platform for intramolecular annulation reactions, constructing new rings by forming multiple carbon-carbon or carbon-heteroatom bonds in a single operation. nih.gov For substrates like this compound, palladium-catalyzed reactions could proceed through several mechanistic pathways.

One common pathway involves an initial aminopalladation or carbopalladation of the alkyne. For instance, in related 2-(1-alkynyl)benzenamines, palladium catalysts facilitate a carbonylative annulation in the presence of carbon monoxide (CO) to yield 3-(halomethylene)indolin-2-ones. nih.gov While the sulfonyl group in this compound is not a typical nucleophile for such palladium-catalyzed cyclizations, the alkyne functionality remains reactive. Palladium-catalyzed annulations have been developed for a wide range of aryl halides and alkynes, generating diverse fused heterocyclic products. nih.gov These methods often tolerate various functional groups and can be used to construct complex molecular scaffolds efficiently. nih.gov

Indium(III) π-Lewis Acid Activation

Indium(III) halides have emerged as effective π-Lewis acids for activating carbon-carbon triple bonds towards nucleophilic attack. This activation strategy is particularly prevalent in the cyclization of ortho-alkynyl substituted aromatic systems. For instance, indium(III)-catalyzed reactions have been successfully employed in sequential reactions involving 2-alkynylanilines, demonstrating the capacity of indium to facilitate the formation of heterocyclic scaffolds. researchgate.net

While specific studies detailing the Indium(III)-catalyzed activation of this compound are not prominently documented, the known reactivity of similar systems suggests a potential pathway. The interaction between the indium(III) center and the ethynyl (B1212043) group would render the alkyne more electrophilic. This activation could pave the way for intramolecular cyclization if a suitable nucleophile is present on the sulfonyl group or through an intermolecular reaction with an external nucleophile. The general mechanism for such activations involves the coordination of the Lewis acid to the alkyne, which polarizes the C≡C bond and makes it susceptible to attack.

Metal-Free Cyclization Strategies

The development of synthetic methods that avoid transition metals is a significant goal in modern chemistry. For this compound and its analogs, several metal-free cyclization strategies have been explored, often leveraging the proximity of the ethynyl and sulfonyl/sulfanyl groups.

A prominent example involves the electrophile-induced cyclization of the closely related analog, 1-ethynyl-2-(methylsulfanyl)benzene (B1330635). Treatment of this compound with iodine initiates an electrophilic cyclization to produce a 3-iodo-1-benzothiophene derivative. researchgate.net This reaction proceeds via an iodonium (B1229267) intermediate, which is then attacked by the sulfur atom in an intramolecular fashion, leading to the formation of the fused heterocyclic ring system.

Other metal-free approaches have been developed for analogous systems, which could foreseeably be applied to this compound derivatives. These include:

Base-catalyzed intramolecular cyclization of 2-ynylphenols to form benzofurans. beilstein-journals.org

Aryne-mediated reactions with alkynyl sulfides to construct benzothiophene (B83047) skeletons. nih.gov

Oxidative cyclization of o-azidoaryl acetylenic ketones with sulfinic acids, which yields sulfone-containing quinolones. nih.gov

These methodologies underscore the potential of the ortho-ethynyl sulfonyl motif to participate in a variety of metal-free ring-forming reactions.

Coupling Reactions

The ethynyl group and the aromatic ring of this compound and its functionalized derivatives are versatile handles for participating in various palladium-catalyzed cross-coupling reactions.

Further Sonogashira Coupling Reactions with Functionalized Derivatives

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation. beilstein-journals.org While this compound itself has a terminal alkyne, functionalized versions of this molecule, such as those bearing a halide on the aromatic ring, can undergo further Sonogashira couplings.

A pertinent example is the reaction of 1-ethynyl-2-(methylsulfanyl)benzene with 2-bromo-5-(4-methoxyphenyl)thiophene. researchgate.net Catalyzed by palladium and copper(I) iodide, this reaction successfully couples the two moieties to form 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene. This demonstrates that the terminal alkyne of the ortho-substituted phenylacetylene (B144264) scaffold remains reactive for standard Sonogashira conditions.

This reactivity is general and widely applicable. Halogenated derivatives of this compound would be expected to serve as excellent substrates for subsequent Sonogashira couplings with a variety of terminal alkynes, enabling the synthesis of complex, highly conjugated systems. The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base in a suitable solvent. researchgate.net

Table 1: Representative Sonogashira Coupling Reaction

| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield | Reference |

| 1-Ethynyl-2-(methylsulfanyl)benzene | 2-Bromo-5-(4-methoxyphenyl)thiophene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(4-Methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene | 70% | researchgate.net |

Stille Coupling Reactions

The Stille reaction provides a powerful and versatile method for creating carbon-carbon bonds by coupling an organotin compound with a variety of organic halides and triflates, catalyzed by palladium. wikipedia.org This reaction is particularly useful for synthesizing complex molecules due to its tolerance of a wide range of functional groups.

In the context of this compound chemistry, the Stille coupling is employed to further functionalize derivatives. For example, the 3-iodo-2-aryl-1-benzothiophene product, formed from the cyclization of a Sonogashira coupling product of 1-ethynyl-2-(methylsulfanyl)benzene, undergoes subsequent Stille reactions. researchgate.net Coupling of this iodinated benzothiophene with organostannanes like 2-(tributylstannyl)thiophene (B31521) or 2-(tributylstannyl)furan (B54039) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, yields the corresponding 3-heteroaryl-substituted benzothiophenes. researchgate.net

This demonstrates a synthetic sequence where Sonogashira coupling builds a core structure, cyclization forges a heterocyclic ring, and Stille coupling introduces final diversity. A halogenated derivative of this compound could similarly be a partner in a Stille coupling reaction.

Table 2: Representative Stille Coupling Reaction on a Derivative

| Substrate 1 | Substrate 2 | Catalyst | Product | Yield | Reference |

| 3-Iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | 2-[5-(4-Methoxyphenyl)thiophen-2-yl]-3-(thiophen-2-yl)-1-benzothiophene | 82% | researchgate.net |

Functional Group Interconversions of this compound

The ethynyl group is a versatile functional handle that can be converted into other functionalities, further expanding the synthetic utility of the parent molecule.

Oxidation of the Ethynyl Group to Carbonyl Compounds

The oxidation of terminal or internal alkynes is a fundamental transformation that can lead to various carbonyl-containing compounds, such as α-dicarbonyls (e.g., phenylglyoxals) or carboxylic acids upon cleavage of the C-C triple bond. While specific literature detailing the oxidation of the ethynyl group in this compound is sparse, the transformation is a well-established process in organic chemistry.

For instance, palladium(II) catalysis has been used to achieve the oxidation and cyclization of related 2-(2-arylethynylphenyl)acetonitriles, which involves the transformation of the alkyne into a ketone as part of the indenone product. rsc.org More direct oxidation can be achieved with a variety of reagents. Strong oxidants like ozone or potassium permanganate can cleave the alkyne to yield a carboxylic acid (in this case, 2-(methylsulfonyl)benzoic acid). Milder and more controlled oxidation, for example using ruthenium or osmium catalysts, can convert the alkyne into a 1,2-dicarbonyl compound, which would yield 1-(2-(methylsulfonyl)phenyl)ethane-1,2-dione. This transformation adds another layer of synthetic potential, allowing the introduction of reactive carbonyl groups for further elaboration.

Table 3: Potential Oxidation Products of this compound

| Reagent Type | Potential Product |

| Strong Oxidant (e.g., KMnO₄, O₃) | 2-(Methylsulfonyl)benzoic acid |

| Mild Oxidant (e.g., RuO₄, SeO₂) | 1-(2-(Methylsulfonyl)phenyl)ethane-1,2-dione |

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

The ethynyl group of this compound serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org A prominent example is the reaction with nitrile oxides, which are typically generated in situ from aldoximes or hydroximoyl chlorides. nih.govnih.gov This reaction provides a direct route to the synthesis of isoxazoles, a class of five-membered heterocycles. wikipedia.orgnih.gov

The cycloaddition of a nitrile oxide to the alkyne functionality of this compound leads to the formation of a 3,5-disubstituted isoxazole (B147169). organic-chemistry.org The regioselectivity of this reaction, which determines the orientation of the nitrile oxide addition to the alkyne, is a key aspect. organic-chemistry.orgresearchgate.net The electronic nature of both the 1,3-dipole (nitrile oxide) and the dipolarophile (the alkyne) influences the outcome. chim.it The reaction can be catalyzed by various agents, including copper(I) and gold(I) salts, which can affect the reaction rate and regioselectivity. organic-chemistry.org

Table 2: 1,3-Dipolar Cycloaddition with a Generic Nitrile Oxide

| Reactant 1 | Reactant 2 | Product |

| This compound | Ar-C≡N⁺-O⁻ (Nitrile Oxide) | 3-Aryl-5-(2-(methylsulfonyl)phenyl)isoxazole |

Carbonylation Reactions for Alkynone Synthesis

The terminal alkyne of this compound can undergo carbonylation reactions to produce alkynones. These reactions typically involve the introduction of a carbonyl group (C=O) from a source like carbon monoxide (CO) gas, often in the presence of a transition metal catalyst, such as palladium complexes.

A common method is the Sonogashira coupling of an acid chloride with the terminal alkyne, followed by further reaction steps. organic-chemistry.org Alternatively, direct carbonylation procedures can be employed. These reactions are valuable for synthesizing α,β-acetylenic ketones, which are important intermediates in organic synthesis. The specific conditions, including the choice of catalyst, solvent, and CO pressure, are critical for achieving high yields and selectivity.

Mechanistic Investigations of Reactions Involving 1 Ethynyl 2 Methylsulfonyl Benzene

Elucidation of Reaction Pathways for Cyclization Processes

The cyclization of 1-ethynyl-2-(methylsulfonyl)benzene and its derivatives can proceed through various pathways, often dictated by the reaction conditions and the nature of the catalysts or reagents employed. These transformations typically involve the interaction of the ethynyl (B1212043) group with the sulfonyl moiety or other participating species, leading to the formation of new ring systems.

Analysis of Zwitterionic and Haloborated Intermediates

While direct studies on zwitterionic intermediates in the cyclization of this compound are not extensively documented, mechanistic insights can be drawn from related systems. For instance, the thermal cyclization of (2-ethynylphenyl)triazenes to form cinnolines is proposed to proceed through a pericyclic pathway involving a zwitterionic dehydrocinnolinium intermediate. acs.org This suggests that under certain conditions, the polarization of the ethynyl group in this compound could lead to the formation of zwitterionic species that drive the cyclization. The presence of zwitterionic intermediates has also been considered in [3+2] cycloaddition reactions, where their formation can be influenced by the polarity of the solvent and the electronic nature of the reactants. mdpi.comnih.govnih.govdntb.gov.ua

Electrophilic cyclization of functionally substituted alkynes often proceeds through a stepwise mechanism. This involves the electrophilic activation of the carbon-carbon triple bond, followed by intramolecular nucleophilic attack from a tethered group. nih.gov In the context of this compound, this could involve an external electrophile, such as a halogen, leading to a cationic intermediate. While not explicitly haloborated intermediates, the principle of electrophilic activation followed by nucleophilic attack is central. The nucleophilicity of the attacking group, the polarization of the alkyne, and the stability of the cationic intermediate are key factors determining the reaction's outcome. nih.gov

Proposed Mechanisms for Metal-Catalyzed Cyclizations (e.g., Gold, Palladium, Indium)

Metal catalysts play a pivotal role in the cyclization of this compound and its analogs, offering diverse and efficient routes to complex molecules.

Gold Catalysis: Gold(I) catalysts are particularly effective in activating alkyne moieties towards nucleophilic attack. The general mechanism for the gold-catalyzed cyclization of substrates like ortho-(alkynyl)styrenes involves the coordination of the gold(I) complex to the alkyne, rendering it more electrophilic. nih.gov In the case of this compound, the Lewis acidic gold(I) catalyst would coordinate to the ethynyl group. This activation facilitates an intramolecular nucleophilic attack by the sulfonyl oxygen, although this is less common, or more likely, by another nucleophilic group present in the substrate or reaction medium. For related (ortho-alkynylphenylthio)silanes, a proposed mechanism involves the gold(I) chloride coordinating to the alkyne, followed by intramolecular nucleophilic attack by the sulfur atom to form a silylsulfonium intermediate. acs.org A subsequent rsc.orgnih.gov-silyl migration and demetalation yield the final product. acs.org Similar pathways involving vinyl-gold intermediates are common in gold catalysis. acs.org

Palladium Catalysis: Palladium-catalyzed cyclizations of related ortho-alkynylphenyl derivatives have been extensively studied. For instance, the palladium(II)-catalyzed cyclization-carbonylation-cyclization of (ortho-alkynyl phenyl)(methoxymethyl) sulfides proceeds via nucleophilic attack of the sulfur atom on the palladium-activated alkyne. mdpi.comnih.govresearchgate.netdntb.gov.ua This is followed by CO insertion to form an acyl palladium intermediate, which then undergoes a second cyclization and reductive elimination. mdpi.comnih.govresearchgate.netdntb.gov.ua For this compound, a plausible palladium-catalyzed pathway could involve an initial oxidative addition of a C-H or other activated bond, followed by migratory insertion of the alkyne and subsequent reductive elimination. In palladium(II)-catalyzed cyclizative cross-coupling reactions of ortho-alkynylanilines, the proposed mechanism starts with aminopalladation of the alkyne. nih.gov

Indium Catalysis: Indium catalysts, such as Indium(III) chloride (InCl₃), are known to promote Prins-type cyclizations. In these reactions, an aldehyde is activated by the Lewis acidic indium catalyst, followed by nucleophilic attack from a tethered alkene. thieme-connect.de For a substrate like this compound, an analogous pathway could be envisioned where the alkyne acts as the nucleophile, attacking an indium-activated electrophile. The reaction of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyphenyl)-4-toluenesulfonamide with aldehydes in the presence of InCl₃ proceeds via activation of the aldehyde, followed by cyclization. thieme-connect.de

Table 1: Proposed Intermediates in Metal-Catalyzed Cyclizations of this compound Analogs

| Catalyst | Proposed Intermediate(s) | Key Mechanistic Steps |

| Gold(I) | Vinyl-gold intermediate, Silylsulfonium intermediate | Alkyne activation, intramolecular nucleophilic attack, silyl (B83357) migration, demetalation |

| Palladium(II) | Acyl palladium intermediate | Alkyne activation, nucleophilic attack, CO insertion, second cyclization, reductive elimination |

| Indium(III) | Carbocation intermediate | Lewis acid activation of an electrophile, nucleophilic attack by the alkyne |

Silica (B1680970) Gel-Assisted Cyclization Mechanisms

Silica gel can act as a weak Brønsted or Lewis acid catalyst, promoting cyclization reactions under thermal conditions. For the synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes, silica gel facilitates the cyclization. elsevierpure.com The proposed mechanism involves the protonation of the alkyne by the acidic silanol (B1196071) groups on the silica surface. This protonation makes the alkyne more electrophilic, promoting the intramolecular nucleophilic attack by the sulfur atom. Subsequent elimination of a proton regenerates the catalytic site on the silica gel and yields the benzothiophene (B83047) product. The efficiency of this process can be influenced by the nature of the substituents and the properties of the silica gel used. elsevierpure.com

Understanding Sulfonyl Migrations in Related Systems

The migration of a sulfonyl group is a well-documented phenomenon in organic chemistry and can occur through either radical or polar pathways. rsc.org These migrations are often observed in systems structurally related to this compound and are crucial for understanding potential rearrangements during its reactions.

Radical Processes in Sulfonyl Shifts

Sulfonyl migrations can proceed via radical intermediates, particularly under photochemical or radical-initiating conditions. rsc.org The generation of a sulfonyl radical is a key step in these processes. acs.org Crossover experiments, where two different sulfonamides are reacted together, can help distinguish between intramolecular and intermolecular migration pathways. The formation of crossover products strongly suggests an intermolecular process involving the diffusion of free sulfonyl radicals. acs.org Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection of radical intermediates, providing strong evidence for a radical mechanism. rsc.orgacs.org

In the context of synthesizing 3-sulfonylindoles from ortho-alkynyl-N-sulfonyl anilines, a light-induced 1,3-sulfonyl migration has been observed. acs.org Mechanistic studies, including EPR, support the generation of a sulfonyl radical that propagates the migration. acs.org These radical migrations can be a part of cascade reactions, leading to complex molecular architectures. acs.org

Polar Processes in Sulfonyl Shifts

Sulfonyl migrations can also occur through polar, non-radical mechanisms. These processes are often facilitated by acidic or basic conditions. For instance, the deprotection of N-arylsulfonamides under acidic conditions can lead to sulfonyl group migration in electron-rich substrates. nih.gov This type of migration likely proceeds through an electrophilic aromatic substitution-type mechanism, where the protonated sulfonyl group acts as an electrophile.

In other systems, sulfonyl migrations can be part of a cycloannulative cascade. For example, a base-mediated oxa-Michael addition–elimination of (E)-β-iodovinyl sulfones with ortho-alkynylphenols, followed by cycloisomerization, can involve a stereoselective sulfonyl migration. acs.org The specific pathway, whether radical or polar, is highly dependent on the substrate structure and the reaction conditions employed. rsc.org

Mechanistic Insights into Methyl Sulfonylation of Alkynes

The methyl sulfonylation of alkynes, a key transformation for synthesizing vinyl sulfones, can proceed through various mechanistic pathways, prominently involving radical intermediates. One efficient method involves the use of dimethyl sulfoxide (B87167) (DMSO) as the source for the methyl sulfonyl radical. rsc.org This process is often facilitated by a catalytic system, such as one employing copper(I) under an oxygen atmosphere. rsc.org Isotopic labeling studies, including those using ¹⁸O₂, have been instrumental in elucidating the reaction mechanism, confirming that the methyl sulfonyl radical is generated from DMSO. rsc.org

The general mechanism for the radical sulfonylation of alkynes can be outlined in several key steps. Initially, a sulfonyl radical is generated from a suitable precursor. This radical then adds to the alkyne substrate, such as this compound, to form a vinyl radical intermediate. researchgate.net This intermediate can then be trapped or undergo further reaction to yield the final vinyl sulfone product. The stereoselectivity of this addition is a crucial aspect, often leading to the formation of the (E)-isomer as the major product. rsc.org

Recent research has also explored the direct difunctionalization of alkynes initiated by a sulfone radical, providing an efficient route to highly functionalized vinyl sulfones. sioc-journal.cn These reactions can be mediated by various methods, including photocatalysis, electrocatalysis, or other oxidant systems, using sources like sodium sulfinates or sulfonyl hydrazides. sioc-journal.cn

Furthermore, comprehensive experimental and computational studies have shed light on the hydrosulfonylation of aryl-substituted alkynes. nih.gov These investigations have revealed pathways for stereodivergent synthesis, allowing for the selective formation of either (Z)- or (E)-vinyl sulfones by controlling the reaction conditions. nih.gov For instance, the synthesis of the thermodynamically less stable (Z)-vinyl sulfones can be achieved through a kinetically controlled process without a catalyst. nih.gov The subsequent isomerization to the more stable (E)-vinyl sulfone can be promoted by methods such as visible light irradiation. nih.gov These studies highlight the complexity of the reaction landscape and the potential for multiple competing pathways, including novel mechanisms like a double spin-flip process or hydrogen atom transfer. nih.gov

| Reaction Type | Proposed Mechanism | Key Intermediates | Typical Product |

| Catalytic Methyl Sulfonylation | Copper(I)-catalyzed generation of methyl sulfonyl radical from DMSO. rsc.org | Methyl sulfonyl radical, Vinyl radical. rsc.orgresearchgate.net | (E)-vinyl methyl sulfone. rsc.org |

| Radical-Initiated Difunctionalization | Sulfone radical addition to alkyne. sioc-journal.cn | Sulfonyl radical, Vinyl radical. sioc-journal.cn | Functionalized vinyl sulfone. sioc-journal.cn |

| Hydrosulfonylation (Kinetic) | Catalyst-free process. nih.gov | - | (Z)-vinyl sulfone. nih.gov |

| Hydrosulfonylation (Thermodynamic) | Visible light-mediated isomerization. nih.gov | - | (E)-vinyl sulfone. nih.gov |

Kinetic and Thermodynamic Aspects of Transformations

The transformations involving this compound and related alkynes are governed by the principles of kinetic and thermodynamic control, which dictate the product distribution based on reaction conditions such as temperature and reaction time. thecatalyst.org A kinetically controlled process, typically occurring at lower temperatures, favors the formation of the product that is formed fastest, meaning it has the lowest activation energy. stackexchange.com Conversely, a thermodynamically controlled process, favored by higher temperatures and longer reaction times, leads to the most stable product, which may not be the one that forms the quickest. stackexchange.com

The stereodivergent synthesis of vinyl sulfones from alkynes provides a clear example of these principles at play. nih.gov The direct synthesis of the thermodynamically less favorable (Z)-vinyl sulfone is possible through a kinetically controlled process. nih.gov This suggests that the transition state leading to the (Z)-isomer is lower in energy than the one leading to the (E)-isomer, or that the reaction is irreversible under these specific conditions.

To obtain the thermodynamically more stable (E)-vinyl sulfone, a common strategy is to employ conditions that allow for the isomerization of the initially formed kinetic product. nih.gov For example, visible light-mediated isomerization can be used to convert the (Z)-isomer to the (E)-isomer. nih.gov This process allows the system to reach thermodynamic equilibrium, where the more stable product predominates.

The concept of kinetic versus thermodynamic control is well-established in other areas of organic chemistry, such as the sulfonation of naphthalene. thecatalyst.orgstackexchange.com At lower temperatures (kinetic control), the reaction yields the 1-naphthalenesulfonic acid, as the arenium ion intermediate leading to it is more stabilized by resonance. thecatalyst.orgstackexchange.com However, at higher temperatures, the reaction is reversible, and the more stable 2-naphthalenesulfonic acid, which minimizes steric interactions, becomes the major product (thermodynamic control). thecatalyst.orgstackexchange.com These principles are analogous to the transformations of substituted ethynyl benzenes, where factors like steric hindrance and electronic effects in intermediates and products determine the outcome under different energetic regimes.

| Control Type | Reaction Conditions | Product Favored | Rationale |

| Kinetic Control | Lower temperature, shorter reaction time. stackexchange.com | The product that forms fastest (e.g., (Z)-vinyl sulfone). nih.gov | The reaction proceeds via the lowest energy transition state. stackexchange.com |

| Thermodynamic Control | Higher temperature, longer reaction time. stackexchange.com | The most stable product (e.g., (E)-vinyl sulfone). nih.gov | The reaction is reversible, allowing equilibrium to be reached. stackexchange.com |

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-ethynyl-2-(methylsulfonyl)benzene, providing detailed information about the connectivity and environment of its constituent atoms. While comprehensive, peer-reviewed experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be predicted based on established principles and data from analogous structures.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum is utilized to identify the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the acetylenic proton, and the methyl protons of the sulfonyl group.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the ortho-substitution pattern and the strong electron-withdrawing nature of the methylsulfonyl group, these protons would exhibit a complex splitting pattern (multiplets). The proton ortho to the bulky and deshielding sulfonyl group is expected to resonate at the lowest field.

Acetylenic Proton: The terminal alkyne proton (-C≡C-H) is anticipated to appear as a singlet in the range of 3.0-3.5 ppm. Its precise chemical shift is influenced by the electronic effects of the substituted benzene ring.

Methyl Protons: The three equivalent protons of the methyl group (-SO₂CH₃) are expected to produce a sharp singlet, likely appearing between 3.0 and 3.5 ppm, as they are adjacent to the electron-withdrawing sulfonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Aromatic (4H) | 7.0 - 8.5 | Multiplets |

| Acetylenic (1H) | 3.0 - 3.5 | Singlet |

| Methyl (3H) | 3.0 - 3.5 | Singlet |

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Aromatic Carbons: Six signals are expected for the benzene ring carbons, appearing in the typical aromatic range of 120-145 ppm. The carbon atom directly attached to the methylsulfonyl group (ipso-carbon) would be significantly influenced by its electronic effect.

Acetylenic Carbons: The two sp-hybridized carbons of the ethynyl (B1212043) group (-C≡C-H) are expected to resonate between 75 and 95 ppm. The carbon attached to the benzene ring will have a different chemical shift than the terminal carbon.

Methyl Carbon: The carbon of the methyl group (-SO₂CH₃) is expected to have a chemical shift in the range of 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ) ppm |

| Aromatic (C-SO₂) | 135 - 145 |

| Aromatic (C-C≡CH) | 120 - 130 |

| Aromatic (CH) | 125 - 135 |

| Acetylenic (Ar-C ≡CH) | 80 - 95 |

| Acetylenic (Ar-C≡C H) | 75 - 85 |

| Methyl (-SO₂C H₃) | 40 - 50 |

Dynamic NMR Studies for Stereodynamics and Conformation

Dynamic NMR (DNMR) spectroscopy is a technique used to study time-dependent phenomena such as conformational changes and restricted rotation in molecules. For aryl sulfones, DNMR can be employed to investigate the rotational barrier around the aryl-sulfur bond. However, a review of the current scientific literature indicates that specific dynamic NMR studies focusing on the stereodynamics and conformation of this compound have not been reported. Such studies on related molecules, like highly substituted dimesityl sulfones, have been used to measure the free energies of activation for enantiomerization processes. lookchem.com

Heteronuclear NMR (e.g., ⁷⁷Se NMR for related systems)

While this compound contains sulfur, the principles of heteronuclear NMR can be illustrated by examining related selenium-containing systems using ⁷⁷Se NMR spectroscopy. Selenium (⁷⁷Se) is a spin-½ nucleus with a natural abundance of 7.63%, making it a valuable NMR probe for organoselenium compounds. sigmaaldrich.com

⁷⁷Se NMR is highly sensitive to the electronic environment around the selenium atom, with chemical shifts spanning a very wide range (over 2000 ppm). sigmaaldrich.com This sensitivity makes it an excellent tool for characterizing organoselenium compounds, which can be considered analogs of organosulfur compounds. For instance, in aryl selenium compounds, the ⁷⁷Se chemical shift is significantly influenced by the orientation of the aryl group and the nature of its substituents. The study of aryl selenides and selenones provides insight into the electronic interactions that would be analogous to those in aryl sulfides and sulfones.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show prominent absorption bands corresponding to the ethynyl and methylsulfonyl groups.

C-H Stretch (alkyne): A sharp, strong absorption band is expected around 3300 cm⁻¹ for the stretching vibration of the terminal acetylenic C-H bond.

C≡C Stretch (alkyne): A weak to medium, sharp absorption is anticipated in the range of 2100-2140 cm⁻¹ for the carbon-carbon triple bond stretch.

S=O Stretch (sulfonyl): Two strong absorption bands are characteristic of the sulfonyl group. An asymmetric stretching vibration is expected between 1300-1350 cm⁻¹, and a symmetric stretching vibration is expected between 1120-1160 cm⁻¹.

C-H Stretch (aromatic): Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

C=C Stretch (aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching within the benzene ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretch | ~3300 | Strong, Sharp |

| Alkyne C≡C | Stretch | 2100 - 2140 | Weak-Medium, Sharp |

| Sulfonyl S=O | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl S=O | Symmetric Stretch | 1120 - 1160 | Strong |

| Aromatic C-H | Stretch | >3000 | Variable |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₈O₂S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The calculated monoisotopic mass of the neutral molecule is 180.0245 Da. In HRMS analysis, the compound is typically ionized, for example, by protonation to form the [M+H]⁺ ion or adduction with sodium to form the [M+Na]⁺ ion. The experimentally measured m/z value for these ions would be compared to the calculated values to confirm the elemental composition.

Table 4: Predicted HRMS Data for this compound

| Ion Formula | Ion Type | Calculated m/z |

| C₉H₈O₂S | [M]⁺ | 180.0245 |

| C₉H₉O₂S⁺ | [M+H]⁺ | 181.0318 |

| C₉H₈O₂SNa⁺ | [M+Na]⁺ | 203.0137 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the presence of the benzene ring, the ethynyl group, and the methylsulfonyl group would give rise to characteristic absorption bands. The conjugated system involving the aromatic ring and the alkyne moiety would be expected to exhibit π → π* transitions. The precise wavelengths (λmax) and molar absorptivities (ε) of these transitions would provide insights into the electronic structure of the molecule.

Hypothetical UV-Vis Spectral Data for this compound in Ethanol

| Transition Type | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | XXX | XXXXX |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data was found.

Chromatographic Techniques for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial analytical technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. A reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The retention time of the compound would be a key parameter for its identification and quantification.

Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at XXX nm |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data was found.

Advanced Morphological and Structural Analysis (e.g., for derived materials)

Should this compound be used as a monomer for the synthesis of polymers or other materials, various microscopy and light scattering techniques would be essential for characterizing their structure and morphology.

Scanning Electron Microscopy (SEM)

SEM would be utilized to visualize the surface morphology of materials derived from this compound. This could reveal information about the material's texture, porosity, and the size and shape of any aggregated structures.

Transmission Electron Microscopy (TEM)

TEM would provide higher resolution imaging of the internal structure of derived materials. For polymeric materials, TEM could reveal details about the arrangement of polymer chains and the presence of any ordered domains.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The utility of 1-Ethynyl-2-(methylsulfonyl)benzene as a foundational building block stems from the distinct and complementary reactivity of its functional groups. The terminal alkyne is a versatile substrate for numerous transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. These include well-established methodologies like Sonogashira coupling, cycloaddition reactions, and various metal-catalyzed cyclizations. The methylsulfonyl group, while relatively stable, can participate in hydrogen bonding and other non-covalent interactions, which is a crucial feature in the design of biologically active molecules. This dual functionality allows chemists to employ the compound in multi-step syntheses to create elaborate molecular structures that might otherwise be difficult to access. illinois.edu

Synthesis of Biologically Active Scaffolds and Derivatives

The compound serves as a key intermediate in the synthesis of various heterocyclic systems that form the core of many pharmacologically active agents.

Benzothiophenes are a class of heterocyclic compounds present in numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory and anticancer properties. chim.itresearchgate.net The synthesis of substituted benzothiophenes can be achieved through various methods involving the cyclization of precursors containing both a benzene (B151609) ring and a sulfur-containing fragment.

One established strategy for constructing the benzothiophene (B83047) core involves the palladium-catalyzed coupling of a terminal alkyne with a 2-halothiophenol, followed by an intramolecular cyclization. In this context, this compound can react with a suitably substituted 2-iodothiophenol (B3069315) in the presence of a palladium catalyst and a copper(I) co-catalyst to yield a diaryl sulfide (B99878) intermediate. Subsequent intramolecular cyclization, often promoted by the same catalytic system or by a different catalyst, would lead to the formation of a benzothiophene ring fused with the original phenyl group, carrying the methylsulfonyl substituent. Alternative modern approaches, such as visible-light-promoted cyclization between alkynes and disulfides or the reaction of 2-alkynylthioanisoles, also provide viable pathways to this important scaffold. rsc.orgorganic-chemistry.org

Table 1: Representative Synthesis of a Benzothiophene Derivative

| Reactant 1 | Reactant 2 | Key Reagents | Product Scaffold |

|---|

Benzofuran (B130515) is another critical heterocyclic scaffold found in many natural products and synthetic drugs with diverse biological activities. nih.gov The synthesis of benzofurans often involves the formation of an ether linkage followed by a ring-closing reaction.

A powerful method for this transformation is the palladium- and copper-cocatalyzed Sonogashira coupling reaction between a terminal alkyne and an ortho-iodophenol, which proceeds via an intramolecular cyclization. nih.gov this compound can be coupled with various substituted 2-iodophenols. The reaction first forms a 2-(phenylethynyl)phenol (B13115910) intermediate, which then undergoes a 5-endo-dig cyclization to furnish the benzofuran ring system. This approach allows for the introduction of substituents on both the benzofuran core and the phenyl group attached at the 2-position, leading to a library of 2-arylbenzofurans bearing the influential methylsulfonyl group.

Table 2: Representative Synthesis of a Benzofuran Derivative

| Reactant 1 | Reactant 2 | Key Reagents | Product Scaffold |

|---|---|---|---|

| This compound | 2-Iodophenol | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 2-(2-(Methylsulfonyl)phenyl)benzofuran |

The isoxazole (B147169) ring is a key component of several important drugs, including the selective COX-2 inhibitor Valdecoxib. researchgate.net The synthesis of 3,4,5-trisubstituted isoxazoles is most commonly achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne. researchgate.netnih.gov

This compound serves as an excellent dipolarophile for this reaction. An analog of Valdecoxib can be synthesized by reacting this compound with a substituted benzonitrile (B105546) oxide, which can be generated in situ from the corresponding benzaldoxime. The regioselectivity of the cycloaddition can often be controlled by the reaction conditions. researchgate.net This reaction would yield a 3,4-diaryl-substituted isoxazole, where one of the aryl groups is the 2-(methylsulfonyl)phenyl moiety, mimicking the core structure of Valdecoxib and related COX-2 inhibitors. nih.gov

Table 3: Synthesis of a Valdecoxib Analog

| Alkyne (Dipolarophile) | Nitrile Oxide Precursor | Key Reaction | Product Scaffold |

|---|

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects. organic-chemistry.orgorganic-chemistry.org A straightforward synthesis of 2-substituted-4(3H)-quinazolinones involves the condensation of 2-aminobenzamide (B116534) with an appropriate carboxylic acid or its derivative. arkat-usa.org

Drawing from established procedures, this compound can be utilized to synthesize novel quinazolinone derivatives. For instance, a synthetic pathway could involve the reaction of 2-aminobenzamide with a propiolic acid derivative of the target compound. An alternative and more direct approach, analogous to the synthesis of 2-ethynyl-4(3H)quinazolinone, would involve the cyclization of 2-aminobenzamide with propiolic acid itself, followed by a coupling reaction. arkat-usa.org A more advanced method could involve the direct condensation of 2-aminobenzamides with this compound under specific catalytic conditions, potentially involving copper or rhodium catalysts, which are known to facilitate such annulations. researchgate.net

Table 4: Representative Synthesis of a Quinazolinone Derivative

| Benzene-derived Component | C2-Source | Key Reaction | Product Scaffold |

|---|

The pyrazole (B372694) scaffold is another privileged structure in medicinal chemistry, famously featured in anti-inflammatory drugs like Celecoxib. nih.gov The most common synthesis of pyrazoles involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. dergipark.org.trconicet.gov.ar

To synthesize pyrazole derivatives using this compound, the alkyne can first be converted into a corresponding 1,3-diketone. This can be achieved, for example, through hydration of the alkyne to form a ketone, followed by Claisen condensation with an appropriate ester to introduce the second carbonyl group. The resulting 1,3-diketone, bearing the 2-(methylsulfonyl)phenyl substituent, can then be cyclized with various hydrazines (e.g., hydrazine hydrate, phenylhydrazine) to yield a range of substituted pyrazoles. The regioselectivity of the cyclization can be an issue with unsymmetrical diketones and substituted hydrazines, but can often be controlled by the choice of solvent and reaction conditions. conicet.gov.ar

Table 5: Representative Synthesis of a Pyrazole Derivative

| 1,3-Diketone Precursor | Hydrazine Component | Key Reaction | Product Scaffold |

|---|

Imidazothiazole Precursors

The synthesis of the imidazo[2,1-b]thiazole (B1210989) ring system, a significant scaffold in medicinal chemistry, typically involves the reaction of a 2-aminothiazole (B372263) derivative with an α-haloketone or a related two-carbon electrophile. An alternative theoretical pathway could involve the reaction of 2-aminothiazole with an activated alkyne, such as this compound.

In a hypothetical reaction, the nucleophilic nitrogen of 2-aminothiazole could undergo a Michael addition to the electron-deficient alkyne of this compound. This initial addition would form a vinyl sulfone intermediate. Subsequent intramolecular cyclization, likely involving the endocyclic nitrogen of the thiazole (B1198619) ring attacking the imine or a tautomeric enamine, followed by aromatization, could theoretically lead to the formation of a substituted imidazo[2,1-b]thiazole. The ortho-disposed methylsulfonyl group on the phenyl ring would be anticipated to influence the regioselectivity of the initial nucleophilic attack and the subsequent cyclization steps. However, experimental data and detailed research findings to substantiate this specific transformation are not presently found in the surveyed literature.

A general review of synthetic routes towards 2-aminothiazole-based compounds highlights various cyclocondensation and heterocyclization strategies. For instance, the reaction of α-bromo-3-methoxyacetophenone with 2-aminothiazole yields 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole, which can be further functionalized. nih.gov While this demonstrates the classical approach, it does not involve an acetylenic sulfone precursor.

| Starting Material | Reagent | Product | Reference |

| 2-Aminothiazole | α-Bromo-3-methoxyacetophenone | 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole | nih.gov |

Table 1: Example of a Classical Synthesis of an Imidazo[2,1-b]thiazole Derivative. This table is for illustrative purposes of a known synthetic route and does not involve this compound.

Role in Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis for the construction of complex molecular architectures in a single operation, thereby enhancing synthetic efficiency. nih.gov The structure of this compound, featuring a reactive alkyne and a sulfonyl group, makes it a plausible candidate for participating in such reaction sequences.

A hypothetical cascade reaction could be initiated by the addition of a suitable nucleophile to the ethynyl (B1212043) group. For instance, the reaction of this compound with an amino-substituted heterocycle could trigger a sequence of intramolecular events. The initial Michael adduct could undergo a series of cyclizations and rearrangements, potentially leading to complex polycyclic systems. The mechanisms of such cascade reactions involving amino-substituted heterocycles with other reactants like 1,3,5-triazines have been studied computationally, indicating a preference for stepwise Diels-Alder and retro-Diels-Alder sequences. nih.gov

While there is extensive literature on cascade reactions involving other classes of compounds, such as the reaction of cinnamyl azides with vinyl sulfones to produce dihydro-pyrrolo-pyrazole heterocycles, specific examples employing this compound are conspicuously absent from the available scientific databases. nih.gov The development of cascade reactions involving this specific sulfonyl-acetylene derivative for the synthesis of nitrogen-containing heterocycles remains a prospective area for future research.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |

| Cinnamyl azide | Vinyl sulfone | Dihydro-pyrrolo-pyrazole | Cascade (3+2 cycloaddition/intramolecular 3+2 cycloaddition) | nih.gov |

| Amino-substituted imidazole | 1,3,5-Triazine | Fused heterocycle | Cascade (Diels-Alder/elimination/retro-Diels-Alder) | nih.gov |

Table 2: Examples of Cascade Reactions Leading to Heterocycles. This table illustrates the principles of cascade reactions with different starting materials and does not include this compound.

Applications in Materials Science

Precursor for Advanced Polymeric Materials

The presence of a terminal alkyne (the ethynyl (B1212043) group) provides a reactive site for polymerization reactions. In principle, molecules containing such groups can undergo polymerization to form highly cross-linked and thermally stable polymers. google.com However, a comprehensive search of scientific literature and patent databases did not yield any studies where 1-Ethynyl-2-(methylsulfonyl)benzene has been specifically utilized as a monomer or precursor for the synthesis of advanced polymeric materials.

Development of Nanomaterials with Specific Properties

The structural characteristics of this compound, including its aromatic core and functional groups, could theoretically be leveraged in the bottom-up synthesis of nanomaterials. Its positional isomer, 1-ethynyl-4-(methylsulfonyl)benzene, is noted for its use in producing nanomaterials due to its capacity for various chemical modifications. However, for this compound itself, there is no available research demonstrating its application in the development of nanomaterials with specific properties.

Integration into Organic Electronic Devices

Organic compounds with extended π-systems and specific electron-donating or -withdrawing groups are often investigated for their utility in organic electronic devices. While the methylsulfonyl group is electron-withdrawing and the ethynyl group can extend conjugation, no specific research has been published on the integration of this compound into the following devices:

There is no available data or research to suggest that this compound has been investigated for liquid crystalline properties or its use in liquid crystal displays.

No studies were found that report the use of this compound as a component in the emissive or charge-transporting layers of organic light-emitting diodes (OLEDs).

A review of the literature shows no evidence of this compound being used or studied as a donor or acceptor material in organic photovoltaic devices.

Applications in Molecular Junctions for Charge Transport

The study of charge transport through single-molecule junctions is a specialized area of molecular electronics. While the structure of this compound might lend itself to theoretical studies in this area, there are no published experimental or computational studies on its application in molecular junctions for charge transport.

Chemical Compound Data

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| CAS Number | 1019928-25-6 synblock.com |

| Molecular Formula | C₉H₈O₂S synblock.commdpi.com |

| Molecular Weight | 180.22 g/mol synblock.com |

| Boiling Point | 347.7±34.0 °C at 760 mmHg synblock.com |

Biological Activity and Molecular Mechanism Studies

Enzyme Inhibition Studies and Mechanisms of Action

The structural features of 1-ethynyl-2-(methylsulfonyl)benzene and its analogs are pivotal in their interactions with biological targets, particularly enzymes. The mechanism of action often involves a multi-faceted approach, leveraging different parts of the molecule to achieve potent and sometimes highly specific inhibition. Covalent inhibition, a process where the inhibitor forms a permanent or temporary chemical bond with the enzyme, is a key strategy. nih.govdrughunter.comnih.gov This process typically involves an initial non-covalent binding event, which brings the reactive part of the inhibitor into close proximity with a nucleophilic amino acid residue in the enzyme's active site, followed by the formation of a covalent bond. nih.govyoutube.com